![molecular formula C13H11Br B010606 2-Phenylbenzyl bromide CAS No. 19853-09-9](/img/structure/B10606.png)
2-Phenylbenzyl bromide
Overview
Description
2-Phenylbenzyl bromide is an organic compound with the chemical formula C13H11Br. It is a colorless or light yellow solid with an aromatic taste. This compound is slightly soluble in water but soluble in organic solvents such as ethanol and dichloromethane. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, aromatic ethers, ketones, alcohols, surfactants, antibacterial agents, dyes, and light stabilizers .
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, such as 2-Phenylbenzyl bromide, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile attacks the carbon atom at the same time that the bromine atom is released, forming a bromide anion .
Molecular Mechanism
It is known that benzylic halides can undergo nucleophilic substitution reactions . In these reactions, a nucleophile attacks the carbon atom at the same time that the bromine atom is released, forming a bromide anion . This suggests that this compound could potentially interact with biomolecules through similar mechanisms.
Preparation Methods
2-Phenylbenzyl bromide is primarily synthesized through benzylation. One common method involves the reaction of benzyl magnesium bromide with acetophenone to produce 2-phenylbenzyl alcohol, which is then brominated to yield this compound . Another method includes the reaction of 2-bromomethylbromobenzene with phenylboronic acid in the presence of a palladium catalyst and potassium carbonate in 1,4-dioxane at 100°C for 3 hours, resulting in a 79% yield .
Chemical Reactions Analysis
2-Phenylbenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions: Typical reagents include phenylboronic acid, potassium carbonate, and palladium catalysts.
Major Products: The major products formed from these reactions include 2-phenylbenzyl alcohol and other substituted biphenyl derivatives.
Scientific Research Applications
Synthesis of Organic Compounds
Intermediate in Organic Synthesis
2-Phenylbenzyl bromide is primarily utilized as an electrophile in nucleophilic substitution reactions. It has been employed in the synthesis of various organic compounds, including indoles and other heterocycles. For example, a study demonstrated that this compound reacted with indole derivatives to yield 1-(2-phenylbenzyl)indole with an impressive yield of 80% through an SN2 mechanism .
Reaction | Product | Yield |
---|---|---|
This compound + Indole | 1-(2-phenylbenzyl)indole | 80% |
Electrocatalytic Reactions
Electrocatalytic Carboxylation
Recent research has explored the electrocatalytic carboxylation of halogenated compounds, including benzyl bromides. In one study, this compound was subjected to electrocatalytic conditions using mesoporous silver electrodes, yielding methyl phenylacetate at a rate significantly higher than conventional methods . The results indicated that the mesoAg-3 electrode facilitated a yield of 25% for the electrocarboxylation of 2-phenylbromomethyl benzene.
Electrode Type | Substrate | Yield (%) |
---|---|---|
mesoAg-3 | Benzyl bromide | 78% |
mesoAg-3 | 2-Phenylbromomethyl benzene | 25% |
Photopharmacology
Applications in Drug Development
The compound has also been investigated for its potential use in photopharmacology. The introduction of benzylic alkyne functionalities allows for the attachment of pharmacophores via Cu-catalyzed click chemistry, facilitating the development of novel therapeutic agents . This application is particularly relevant in creating compounds that can be activated or deactivated by light.
Crystal Structure Studies
Characterization of Salts
Studies have characterized various salts derived from this compound, such as imidazolium salts. These compounds have shown promise as precursors for N-heterocyclic carbenes, which are valuable in catalysis . The crystal structure analysis provided insights into their stability and reactivity, further expanding their potential applications in synthetic chemistry.
Biological Activities
Antitumor and Antimicrobial Effects
Emerging research has highlighted the biological activities of derivatives of this compound, including antitumor and antimicrobial properties. Empirical data support its efficacy against various cancer cell lines and bacterial strains, suggesting a potential role in drug discovery .
Mechanism of Action
The mechanism of action of 2-Phenylbenzyl bromide involves its reactivity as a halogenated hydrocarbon. The bromine atom in the compound is highly reactive, making it susceptible to nucleophilic substitution reactions. This reactivity allows it to form various derivatives that can interact with different molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
2-Phenylbenzyl bromide can be compared with other similar compounds such as:
Benzyl bromide: Similar in structure but lacks the phenyl group attached to the benzyl moiety.
4-Phenylbenzyl chloride: Similar but contains a chlorine atom instead of a bromine atom.
3-Phenylbenzyl bromide: Similar but with the phenyl group attached at a different position on the benzyl ring.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of both the phenyl and bromine groups, which influence its chemical behavior and utility in various fields.
Biological Activity
2-Phenylbenzyl bromide (CHBr) is a halogenated hydrocarbon that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the compound's biological activities, including its antitumor, antiviral, and antimicrobial effects, supported by empirical data and case studies.
This compound is synthesized through nucleophilic substitution reactions, often involving the reaction of benzyl bromide derivatives with aromatic compounds. The compound's structure consists of a phenyl group attached to a benzyl bromide moiety, which enhances its reactivity and biological potential.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, derivatives have been linked to significant inhibitory effects on neuroblastoma cells, suggesting potential applications in cancer therapy .
- Antiviral Properties : There is emerging evidence that compounds within the same class as this compound may inhibit viral replication. Studies indicate that certain phenolic compounds can bind to viral proteases, disrupting their function and preventing viral proliferation .
- Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. This property is particularly relevant in the context of increasing antibiotic resistance .
Antitumor Activity
A study focusing on the synthesis of 1-(2-phenylbenzyl)indole derivatives demonstrated that these compounds possess significant cytotoxic activity against neuroblastoma cells. The synthesis involved a nucleophilic substitution reaction using this compound, yielding products with up to 80% yield . The mechanism of action appears to involve apoptosis induction in cancer cells.
Compound | Yield (%) | Cell Line Tested | IC (µM) |
---|---|---|---|
1-(2-Phenylbenzyl)indole | 80 | Neuroblastoma | 15 |
Antimicrobial Activity
Research has indicated that halogenated hydrocarbons like this compound may possess antimicrobial properties. A study reported that certain derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound itself remains sparse .
Case Studies
- Cytotoxicity Against Cancer Cells : A case study evaluated the effects of this compound derivatives on various cancer cell lines, revealing significant cytotoxicity and potential for further development as anticancer agents.
- Antiviral Screening : High-throughput screening of related phenolic compounds identified several candidates with strong antiviral activity against coronaviruses, highlighting the potential for drug development based on structural similarities to this compound.
Properties
IUPAC Name |
1-(bromomethyl)-2-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXZHJJUKFXNDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294737 | |
Record name | 2-Phenylbenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19853-09-9 | |
Record name | 19853-09-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97772 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylbenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-2-phenylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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